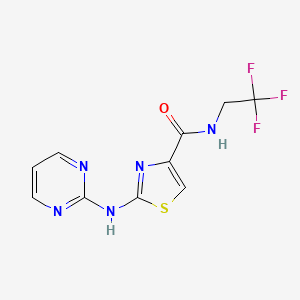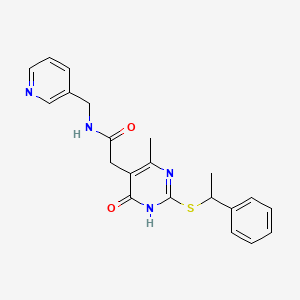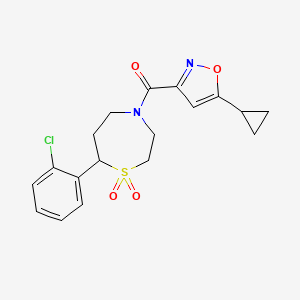![molecular formula C18H19NO2S B2837766 (E)-2-phenyl-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide CAS No. 1198056-94-8](/img/structure/B2837766.png)
(E)-2-phenyl-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-phenyl-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide, also known as PACMA-31, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PACMA-31 has been shown to exhibit anticancer properties and has been studied extensively in the field of cancer research.
Scientific Research Applications
Endothelin Receptor Antagonists
- Synthesis and Activity Relationships : A series of ethenesulfonamide derivatives, including "(E)-2-phenyl-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide," have been investigated for their selectivity and antagonistic activities against endothelin (ET) receptors. These compounds showed promising pharmacological profiles, with some derivatives advancing to clinical trials due to their excellent oral activity and pharmacokinetic profiles (H. Harada et al., 2001). Another study emphasized the structure-activity relationships of biphenylsulfonamide derivatives as endothelin-A (ETA) selective antagonists, highlighting the importance of specific substitutions for enhanced receptor binding and functional activity (N. Murugesan et al., 1998).
Chemical Synthesis and Reactivity
- Novel Synthesis Methods : Research has demonstrated innovative synthetic routes and reactions involving sulfonamide derivatives. For example, a study described a convenient method for synthesizing benzonitriles using N-Cyano-N-phenyl-p-methylbenzenesulfonamide, showcasing the compound's versatility in organic synthesis (P. Anbarasan et al., 2011). Another example includes the development of a palladium-catalyzed process to produce aza-heterocyclic amides, highlighting the role of sulfonamide intermediates in facilitating complex molecular constructions (Xiaoyan Chen et al., 2020).
Fluorescence and Sensing Applications
- Fluorophore Development for Metal Ion Detection : The synthesis and characterization of sulfonamide-based fluorophores for specific metal ion detection have been reported. For instance, the development of a fluorophore for Zn2+ specificity, leveraging the properties of ethenesulfonamide derivatives, has been explored to create sensitive and selective sensors for biological and environmental applications (H. Coleman et al., 2010).
Anticancer Activity
- Microtubule-Targeted Anticancer Agents : Some (E)-N-aryl-2-arylethenesulfonamides have been synthesized and evaluated for their anticancer activities. These studies revealed potent cytotoxicity against various cancer cell lines and indicated the potential of these compounds as microtubule-targeting agents, suggesting a promising avenue for the development of new anticancer therapies (M. Reddy et al., 2013).
properties
IUPAC Name |
(E)-2-phenyl-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c20-22(21,14-11-16-7-3-1-4-8-16)19-15-18(12-13-18)17-9-5-2-6-10-17/h1-11,14,19H,12-13,15H2/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJKTJLLXZVFCA-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[(1-phenylcyclopropyl)methyl]ethene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 4-hydroxy-N,N,N,12,16,20,24-heptamethyl-10-oxo-7-[(3,7,11,15-tetramethyl-1-oxohexadecyl)oxy]-, inner salt, 4-oxide, (7R)-](/img/structure/B2837684.png)




![tert-butyl N-[(6-amino-1H-benzimidazol-2-yl)methyl]carbamate](/img/structure/B2837692.png)
![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2837695.png)
![1-[(2-Fluorophenyl)carbonyl]piperazine hydrochloride](/img/no-structure.png)

![8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B2837698.png)


